2-((2-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate
Description
2-((2-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic ester derivative combining a 3,4,5-trimethoxybenzoate moiety with a 2-fluorobenzyl-substituted amino-oxoethyl linker. The compound features a polar ester group, a rigid trimethoxyphenyl ring, and a fluorinated benzylamine side chain, which collectively influence its physicochemical and biological properties.
Key structural attributes include:
- Molecular Weight: Estimated at ~373.34 g/mol (based on molecular formula C₁₉H₂₀FNO₆).
- The 2-fluorobenzyl group may enhance metabolic stability and binding affinity through electronegative interactions .
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-6-4-5-7-14(12)20/h4-9H,10-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMKMOOCGAYZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-Fluorobenzyl)amino)-2-oxoethyl 3,4,5-trimethoxybenzoate is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Fluorobenzylamine : The initial step involves the reaction of 2-fluorobenzylamine with appropriate acylating agents to form the desired amine derivative.
- Coupling Reaction : This is followed by a coupling reaction with 3,4,5-trimethoxybenzoic acid or its derivatives using standard peptide coupling methods.
- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of compounds similar to this compound. For instance, compounds structurally related to this class have shown promising activity against Plasmodium falciparum, with IC50 values in the nanomolar range (0.0052–0.25 µM). These compounds exhibit selectivity over mammalian cells, indicating a favorable safety profile .
The mechanism by which these compounds exert their antimalarial effects may involve inhibition of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression in Plasmodium species. By disrupting HDAC activity, these compounds can induce apoptosis in the parasite .
Case Study 1: Structure-Activity Relationship (SAR)
A comprehensive study examined various structural modifications on similar compounds to optimize their biological activity and reduce toxicity. For example, introducing branched alkyl groups significantly enhanced antiplasmodial potency while maintaining low toxicity levels against human liver cells (IC50 > 50 µM) .
| Compound | IC50 (Pf3D7) | Toxicity (HepG2) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.0052 µM | >50 µM | >9,000 |
| Compound B | 0.095 µM | 5–13 µM | ~130 |
| Compound C | 0.054 µM | 9.57–41.93 µM | ~700 |
Case Study 2: In Vivo Efficacy
In vivo studies demonstrated that certain derivatives of this compound exhibited significant reductions in parasitemia in infected mice models. These findings support the potential for further development as therapeutic agents against malaria .
Comparison with Similar Compounds
Key Observations :
- Fluorine Substitution: The target compound’s 2-fluorobenzyl group differentiates it from non-fluorinated analogs (e.g., GG13 in ) and may improve target binding or pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
